2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Application in Diabetes Treatment
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Diabetes Research .
Summary of the Application
“2,5-dichloro-1H-pyrrolo[3,2-b]pyridine” is used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues. These analogues have been evaluated for their ability to inhibit the α-amylase enzyme, which is a potential therapeutic target for treating diabetes .
Methods of Application or Experimental Procedures
The analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. In vitro antidiabetic analysis was performed to evaluate their antidiabetic action .
Results or Outcomes
The compounds demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range. The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .
Application in Cancer Therapy
Specific Scientific Field
This application falls under the field of Oncology and Pharmaceutical Chemistry .
Summary of the Application
“2,5-dichloro-1H-pyrrolo[3,2-b]pyridine” is used in the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application or Experimental Procedures
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed, synthesized, and evaluated for their activities against FGFR1, 2, and 3 .
Results or Outcomes
Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
Safety And Hazards
properties
IUPAC Name |
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-1-4-5(11-6)3-7(9)10-4/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAMXHJEHUNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646639 | |
Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1000342-87-9 | |
Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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